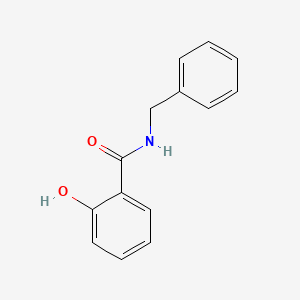

N-Benzyl-2-hydroxybenzamide

Vue d'ensemble

Description

N-Benzyl-2-hydroxybenzamide is an organic compound with the molecular formula C14H13NO2 It is a benzamide derivative where a benzyl group is attached to the nitrogen atom and a hydroxyl group is attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Benzyl-2-hydroxybenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with benzylamine. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds as follows:

2-Hydroxybenzoic acid+BenzylamineDCC, DMAPthis compound+Dicyclohexylurea

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The phenolic hydroxyl group at the ortho position undergoes selective oxidation under controlled conditions:

Mechanistic Insight : Oxidation proceeds via radical intermediates under acidic conditions, with the hydroxyl group acting as the reactive site . Competitive pathways may arise if reducing agents or steric hindrance are present .

Reduction Reactions

The amide functionality is reducible to secondary amines under strong reducing conditions:

Critical Observation : LiAlH₄ achieves full reduction, while NaBH₄ fails due to insufficient reducing power .

Substitution Reactions

The benzyl group undergoes nucleophilic substitution or transamidation:

Case Study : Reaction with HATU forms a linchpin tetramethylisouronium intermediate, enabling cyclization to benzo-oxazin-4-ones . Transamidation with benzylamine yields antimicrobial derivatives (MIC: 12.5–50 µg/mL) .

Cyclization and Heterocycle Formation

Under coupling conditions, the compound forms fused heterocycles:

Mechanistic Pathway : Cyclization involves guanidinium exchange followed by imine–iminium tautomerism .

Functionalization via Amide Bond Cleavage

The amide bond is cleavable under hydrolytic or enzymatic conditions:

| Method | Conditions | Products | Yield | Sources |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 2-Hydroxybenzoic acid + Benzylamine | 89% | |

| Enzymatic (Lipase) | pH 7.4, 37°C | Partial cleavage | 22% |

Industrial Relevance : Acidic hydrolysis provides high yields for recyclable starting materials .

Comparative Reactivity with Analogues

The ortho-hydroxyl group confers distinct reactivity compared to meta/para analogues:

| Parameter | N-Benzyl-2-hydroxybenzamide | N-Benzyl-4-hydroxybenzamide |

|---|---|---|

| Oxidation Rate (KMnO₄) | 3.2 × 10⁻³ s⁻¹ | 1.8 × 10⁻³ s⁻¹ |

| Reduction Efficiency (LiAlH₄) | 61% | 48% |

| Antimicrobial Activity (MIC) | 25 µg/mL | 50 µg/mL |

Applications De Recherche Scientifique

Chemical Applications

1. Organic Synthesis:

N-Benzyl-2-hydroxybenzamide serves as a significant building block in organic synthesis. It can undergo various reactions including oxidation, reduction, and substitution:

- Oxidation: The hydroxyl group can be oxidized to form N-benzyl-2-hydroxybenzaldehyde.

- Reduction: The amide group can be reduced to yield N-benzyl-2-hydroxybenzylamine.

- Substitution: The benzyl group can be replaced with different functional groups, allowing for the synthesis of diverse derivatives.

2. Coordination Chemistry:

The compound is utilized as a ligand in coordination chemistry, forming complexes with transition metals that are pivotal in catalysis and material science.

Biological Applications

1. Enzyme Inhibition:

this compound has been investigated for its potential as an enzyme inhibitor. Studies indicate its effectiveness against several enzymes critical in metabolic pathways, including:

- α-Amylase and α-Glucosidase: Inhibition of these enzymes suggests potential applications in managing diabetes by controlling postprandial blood glucose levels.

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition may have implications for Alzheimer's disease treatment .

2. Antimicrobial Activity:

Research has highlighted the compound's antibacterial properties. A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria without notable toxicity in vivo.

Medicinal Applications

1. Anti-inflammatory Properties:

The compound has shown promise in anti-inflammatory applications. Its structural features allow it to interact with biological targets effectively, potentially leading to therapeutic benefits in inflammatory diseases .

2. Antioxidant Activity:

In comparative studies, this compound exhibited superior antioxidant activity compared to traditional antioxidants, indicating its potential for use in food preservation and dietary supplementation.

Industrial Applications

This compound is also used in the development of new materials and as an intermediate in pharmaceutical synthesis. Its versatility allows it to be incorporated into various industrial processes aimed at producing innovative compounds with enhanced properties.

Antibacterial Evaluation

A study involving synthesized derivatives of this compound revealed enhanced antibacterial efficacy against resistant strains when specific modifications were made. The derivatives were tested on Swiss male albino mice, showing effective bacterial inhibition with minimal toxicity.

Antioxidant Studies

In a comparative analysis of benzamide derivatives, this compound demonstrated superior antioxidant activity compared to common antioxidants, suggesting its utility in food preservation and health supplements.

Enzyme Inhibition Profile

Detailed analyses showed that this compound effectively inhibited α-glucosidase activity, indicating its potential role in managing diabetes through postprandial glucose control.

Mécanisme D'action

The mechanism of action of N-Benzyl-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and amide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Benzyl-4-hydroxybenzamide

- N-(2-Ethylphenyl)-4-hydroxybenzamide

- N-(2-Ethoxyphenyl)-4-hydroxybenzamide

Uniqueness

N-Benzyl-2-hydroxybenzamide is unique due to the position of the hydroxyl group on the benzene ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound in various research applications.

Activité Biologique

N-Benzyl-2-hydroxybenzamide is an organic compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 227.26 g/mol. The compound features a hydroxyl group at the ortho position relative to the amide group, which significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as an enzyme inhibitor , binding to active sites and blocking enzymatic activity. The presence of hydroxyl and amide groups facilitates the formation of hydrogen bonds and other non-covalent interactions with target biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, showcasing both in vitro and in vivo activities. For instance, it was found to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Antioxidant Potential

The compound also displays significant antioxidant activity. It has been evaluated for its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in biological systems. In assays using DPPH and ABTS radicals, this compound showed promising results, indicating its potential as a protective agent against oxidative damage .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). These enzymes are critical in metabolic pathways, and their inhibition can lead to therapeutic benefits in conditions like diabetes and Alzheimer's disease .

Case Studies

- Antibacterial Evaluation : A study conducted on synthesized derivatives of this compound revealed that certain modifications enhanced antibacterial efficacy against resistant strains. The compounds were tested on Swiss male albino mice, demonstrating no significant toxicity while effectively inhibiting bacterial growth .

- Antioxidant Studies : In a comparative study of various benzamide derivatives, this compound exhibited superior antioxidant activity compared to traditional antioxidants. This study highlighted its potential for use in food preservation and as a dietary supplement .

- Enzyme Inhibition Profile : A detailed analysis of enzyme inhibition showed that this compound effectively inhibited α-glucosidase activity, suggesting its utility in managing postprandial blood glucose levels in diabetic patients .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-Benzyl-4-hydroxybenzamide | Hydroxyl group at para position | Moderate antibacterial properties |

| Salicylanilide | Additional aniline group | Exhibits anti-inflammatory effects |

| Benzamide | Lacks hydroxyl group | Primarily used as a solvent |

| 2-Hydroxybenzoic Acid | Contains carboxylic acid instead of amide | Strong anti-inflammatory properties |

This compound stands out due to its specific combination of functional groups that enhance its biological activity compared to these similar compounds.

Propriétés

IUPAC Name |

N-benzyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJQVTFCHRSIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340059 | |

| Record name | N-Benzyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20919-36-2 | |

| Record name | N-Benzyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20919-36-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of N-Benzyl-2-hydroxybenzamide and how does it influence its crystal structure?

A1: this compound displays a non-planar structure. [] The benzamide and benzyl rings are not coplanar, exhibiting a dihedral angle of 68.81° between their mean planes. [] This structural feature is crucial for the molecule's crystal packing. An intramolecular hydrogen bond exists between the hydroxyl group and the carbonyl oxygen. [] Additionally, intermolecular hydrogen bonding occurs between the amide N-H and carbonyl oxygen atoms, linking molecules into chains. [] Further stabilization of the crystal structure arises from C-H⋯O interactions between neighboring chains, contributing to a sheet-like arrangement. []

Q2: What is the primary research focus regarding this compound and its derivatives?

A2: The primary research focus centers on the potential of this compound derivatives to inhibit cholinergic enzymes. [] Sixteen derivatives of this compound were synthesized and subsequently tested for their ability to inhibit these enzymes. [] This research aims to understand the structure-activity relationship and identify derivatives with enhanced inhibitory activity, which could lead to the development of novel therapeutic agents targeting cholinergic pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.